trienomycin B
Description
Properties
CAS No. |
100662-01-9 |
|---|---|
Molecular Formula |
C11H21N5O |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Trienomycin B
This compound is a member of the ansamycin antibiotic family, produced by the Streptomyces genus. This compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by a triene and a trisubstituted benzene moiety, contributes to its potent cytocidal effects against various cancer cell lines.
Table 1: Structural Characteristics of Trienomycins
| Compound | Structural Features | Cytocidal Activity (IC50) |
|---|---|---|
| Trienomycin A | Triene + 1,3,5-trisubstituted benzene | 0.005 µg/ml |
| This compound | Triene + 1,3,5-trisubstituted benzene | 0.2 µg/ml |
| Trienomycin C | Triene + 1,3,5-trisubstituted benzene | 0.1 µg/ml |
Anticancer Activity
This compound has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytocidal activity against human cancer cell lines such as HeLa S3 cells. The compound's IC50 value of 0.2 µg/ml demonstrates its potency in inhibiting cancer cell proliferation.
Case Study: Prostate Cancer Treatment
A notable application of this compound is in the treatment of prostate cancer. Studies have shown that it effectively inhibits the growth of prostate cancer cells (PC-3) at low concentrations (IC50 = 0.4 µM). This suggests a strong potential for development as an anticancer agent specifically targeting prostate malignancies .
Antimicrobial Properties
While this compound primarily exhibits anticancer activity, its antimicrobial properties have also been investigated. However, it has shown limited efficacy against various bacteria and fungi, with only weak activity against Piricularia oryzae at high concentrations (1,000 µg/ml) . This highlights the need for further exploration into its potential as an antimicrobial agent.
Chemical Reactions Analysis
Hydrolysis Reactions
Trienomycin B contains ester and amide functional groups, which undergo hydrolysis under specific conditions:
The release of alanine under acidic conditions confirms the presence of an acid-labile amide bond. The ester groups remain stable under these conditions, as evidenced by retained IR signals at 1730 cm⁻¹ post-hydrolysis .
Functional Group Transformations
The triene system and hydroxyl groups enable selective modifications:
Triene Reactivity
-
Hydrogenation : Not experimentally reported for this compound, but analogous trienomycins (e.g., trienomycin A) undergo catalytic hydrogenation to saturate double bonds.
-
Oxidation : Susceptible to epoxidation or dihydroxylation under oxidative conditions, though specific data for this compound are lacking.
Side-Chain Modifications
-
Acylation : Semisynthetic derivatives (e.g., acetylated 13-OH) were synthesized to explore structure–activity relationships, though yields and conditions remain unpublished .
Spectroscopic Analysis of Reactivity
Key spectral changes correlate with functional group transformations:
Comparative Reactivity with Congeners
This compound differs from trienomycin A by a C₂H₂ unit, altering its acyl group and reactivity:
The absence of the hexahydrobenzoyl group in this compound simplifies its degradation profile but reduces stability under harsh conditions .
Synthetic Analogues and SAR Studies
Simplified this compound analogues were synthesized to probe bioactivity:
-
Monoenomycin A : A synthetic analogue with a truncated triene system retained anticancer activity (IC₅₀ = 0.1 μM vs. HeLa cells) .
-
Key Reactions in Synthesis :
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Trienomycin A:
- Structure: Shares the same ansa bridge as trienomycin B but differs in substituents at C11 (N-acetyl-D-alanine ester) and C13 (hydroxyl group) .
- Activity : Demonstrates superior cytotoxicity (IC₅₀ = 0.005 µg/ml against HeLa S3; 0.43 µM against PC-3) due to optimal steric and electronic interactions with cellular targets .
Trienomycin C:
- Structure : Lacks the C11 N-acyl group and has a hydroxyl group at C13 .
- Activity: Reduced potency (IC₅₀ = 0.1 µg/ml against HeLa S3) compared to this compound, highlighting the necessity of the N-acyl side chain for bioactivity .
Trienomycin H and I:
- Structure: Trienomycin H retains the N-acyl-D-alanine ester, while trienomycin I replaces it with an acetate group at C11 .
- Activity: Trienomycin H shows selective cytotoxicity (IC₅₀ = 15–23 µM against A549 and K562 cells), whereas trienomycin I is inactive, confirming the critical role of the N-acyl moiety .
Monoenomycin (Simplified Analogues):
- Structure: Synthetic derivatives of trienomycin A with reduced structural complexity (e.g., removal of 13-OH, 12-CH₃, or 3-OCH₃ groups) .
- Activity: Monoene A (similarity score = 0.7815 to trienomycin A) retains antiproliferative activity (IC₅₀ = 1.2–2.5 µM against HeLa and MCF-7 cells), while Monoene E (low similarity score) is inactive, emphasizing the importance of macrocycle geometry .
Cytotoxicity Data Across Analogues
Structure-Activity Relationship (SAR) Insights
N-Acyl Side Chain: Essential for cytotoxicity. Removal (e.g., trienomycin C) or substitution (e.g., trienomycin I) abolishes activity .
Ansa Bridge Conformation: The three double bonds (C4, C6, C8) and macrocycle geometry dictate target binding. Simplified analogues (e.g., Monoene A) retain activity only if conformational similarity is preserved .
Substituent Effects: Hydroxyl or methyl groups at C12/C13 modulate potency. For example, trienomycin A’s C13-OH enhances activity compared to this compound’s C13 substituent .
Preparation Methods
Strain Selection and Cultivation
Trienomycin B is biosynthesized by Streptomyces species, notably Streptomyces sp. No. 83-16. The producing strain is cultivated in a medium containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and inorganic salts (MgSO₄, K₂HPO₄). Fermentation occurs under aerobic conditions at 27–30°C for 5–7 days, with agitation (200–220 rpm) to ensure oxygen transfer.
Table 1: Typical Fermentation Medium Composition
| Component | Concentration (g/L) |
|---|---|
| Glucose | 20.0 |
| Soluble Starch | 10.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 5.0 |
| MgSO₄·7H₂O | 0.5 |
| K₂HPO₄ | 1.0 |
| pH | 7.0 (pre-sterilization) |
Isolation and Purification
This compound is isolated as a minor component alongside trienomycins A and C. The process involves:
Table 2: Key Chromatographic Parameters
| Parameter | Condition |
|---|---|
| Column | YMC-Pack ODS-A (10 × 250 mm) |
| Mobile Phase | 65% Methanol in H₂O |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 254 nm |
| This compound Retention | 41.5 minutes |
Structural Confirmation
This compound is characterized by:
-
Molecular Formula : C₃₄H₄₆N₂O₇, established via HRESIMS (m/z 619.3382 [M+H]⁺).
-
NMR Data : Distinctive signals include δH 5.54–5.58 (triene protons) and δC 172.5 (amide carbonyl). The isovaleryl side chain (δH 2.20, m, CH₂CH(CH₃)₂) differentiates it from trienomycin A (hexahydrobenzoyl) and C (2-methylbutyryl).
Synthetic Approaches to this compound
Retrosynthetic Analysis
Total synthesis of trienomycins focuses on constructing the ansamycin macrocycle and installing the triene-benzene moiety. For this compound, key steps include:
Eastern Fragment Synthesis
The eastern fragment (benzene-triene unit) is synthesized via:
Western Fragment and Macrocyclization
The western fragment (alanyl-isovaleryl unit) is prepared via:
Table 3: Macrocyclization Reaction Conditions
Challenges and Optimizations
-
Stereocontrol : Diastereoselective reduction of β-ketosulfoxide ensures correct configuration at C-15.
-
Solubility Issues : Tcem groups improve solubility in nonpolar solvents, facilitating macrocyclization.
Analytical and Biological Validation
Purity and Potency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
